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Compound of Interest

Compound Name: N-Methylpiperazine-d11

Cat. No.: B12399036

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and
applications of N-Methylpiperazine-d11, a deuterated analog of N-Methylpiperazine. This
isotopically labeled compound serves as an invaluable tool in various stages of pharmaceutical
research and development, particularly in pharmacokinetic and metabolic studies.

Core Chemical Properties

N-Methylpiperazine-d11 (1-(Methyl-d3)piperazine-2,2,3,3,5,5,6,6-d8) is a saturated
heterocyclic amine in which eleven hydrogen atoms have been replaced with deuterium. This
isotopic substitution results in a higher molecular weight compared to its non-deuterated
counterpart, N-Methylpiperazine, making it an ideal internal standard for mass spectrometry-
based quantitative analysis.
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Property Value Reference
Chemical Formula CsHD11N2 [1]
Molecular Weight 111.23 g/mol [1]
CAS Number 1319723-22-2 [1]

1-(Methyl-d3)piperazine-
2,2,3,3,5,5,6,6-d8, Piperazine-

Synonyms [1]
2,2,3,3,5,5,6,6-d8,1-(methyl-
d3)
Isotopic Purity Typically =98 atom % D [1]
Appearance Clear, colorless liquid [2]
Boiling Point 138 °C (for non-deuterated) [3]
Melting Point -6 °C (for non-deuterated) [3]
) 0.903 g/mL at 25 °C (for non-
Density [4]
deuterated)
Solubility Miscible in water [5]

Synthesis and Characterization

The synthesis of N-Methylpiperazine-d11 can be achieved through modifications of
established protocols for the synthesis of N-Methylpiperazine. A common approach involves
the reductive amination of piperazine-d8 with a deuterated formaldehyde source, followed by
purification.

lllustrative Synthetic Scheme

A plausible synthetic route for N-Methylpiperazine-d11 is outlined below. This is a conceptual
workflow and would require optimization for practical implementation.
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Conceptual Synthesis Workflow for N-Methylpiperazine-d11

N-Methylpiperazine-d11

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of N-Methylpiperazine-d11.

Experimental Protocols

Synthesis of N-Methylpiperazine (Non-Deuterated) via Reductive Amination

This protocol for the non-deuterated analog can be adapted for the synthesis of N-
Methylpiperazine-d11 by substituting the starting materials with their deuterated counterparts
(Piperazine-d8, Formaldehyde-d2, and Deuterium gas).

Materials:

e Piperazine

o Formaldehyde

e Hydrogen gas

» Raney nickel catalyst

o Methanol (solvent)

o Reaction vessel (autoclave)

Procedure:
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 In a suitable reactor, dissolve piperazine in methanol.

» Add formaldehyde to the solution. The molar ratio of piperazine to formaldehyde is typically
in the range of 1:0.8 to 1:1.6.[6]

e The mixture undergoes a condensation reaction at normal pressure.[7]

» After the condensation is complete, add the Raney nickel catalyst to the same reactor. The
amount of catalyst is typically 4-12% of the weight of the piperazine.[6][7]

o Seal the reactor and purge with nitrogen, followed by hydrogen.
o Pressurize the reactor with hydrogen to 1.0-6.0 MPa.[6][7]
e Heat the reaction mixture to 70-100 °C with stirring.[6][7]

e Maintain these conditions until the hydrogenation is complete, indicated by the cessation of
hydrogen uptake.

» Cool the reactor, vent the excess hydrogen, and filter the catalyst.

o The filtrate is then subjected to distillation to remove the methanol and any unreacted
piperazine.

o Collect the fraction boiling at approximately 137-138 °C, which is N-Methylpiperazine.[7]
Analytical Characterization

The identity and purity of N-Methylpiperazine-d11 are confirmed using various analytical
techniques.
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Analytical Method

Purpose

Key Observations

Nuclear Magnetic Resonance

(NMR) Spectroscopy

Structural confirmation and

assessment of deuteration.

The *H NMR spectrum should
show a significant reduction or
absence of signals
corresponding to the
piperazine ring and methyl
protons. The 13C NMR
spectrum can also be used to

confirm the carbon skeleton.

Mass Spectrometry (MS)

Confirmation of molecular
weight and isotopic

enrichment.

The mass spectrum will show
a molecular ion peak
corresponding to the mass of
N-Methylpiperazine-d11
(112.23 g/mol ). The isotopic
distribution will indicate the
level of deuterium

incorporation.[5]

High-Resolution Mass
Spectrometry (HRMS)

Accurate mass determination
to confirm the elemental

composition.

HRMS provides a highly
accurate mass measurement,
which can be used to confirm
the molecular formula of the

deuterated compound.

Liguid Chromatography-
Tandem Mass Spectrometry
(LC-MS/MS)

Quantification and purity

assessment.

LC-MS/MS can be used to
separate N-Methylpiperazine-
d11 from potential impurities
and to develop quantitative

assays.

Applications in Research and Drug Development

N-Methylpiperazine-d11 is primarily used as an internal standard in quantitative bioanalytical

methods, such as those used in pharmacokinetic and drug metabolism studies. The N-

methylpiperazine moiety is present in numerous pharmaceutical drugs, including antipsychotics

and anticancer agents.[8]
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Use as an Internal Standard in LC-MS/MS Analysis

The workflow below illustrates the use of N-Methylpiperazine-d11 as an internal standard for
the quantification of a target analyte (a drug containing the N-methylpiperazine moiety) in a

biological matrix.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b12399036?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow for Analyte Quantification using N-Methylpiperazine-d11 as an Internal Standard

Sample Preparation

Biological Sample
(e.g., Plasma, Urine)

:

Spike with
N-Methylpiperazine-d11
(Internal Standard)

:

Analyte Extraction
(e.g., SPE, LLE)

LC-MS/MS$ Analysis

Liquid Chromatography
(Separation)

:

Tandem Mass Spectrometry
(Detection & Quantification)

Data Processing

Calculate Peak Area Ratio
(Analyte / Internal Standard)

:

Quantify Analyte Concentration
using Calibration Curve

Click to download full resolution via product page

Caption: Workflow for using N-Methylpiperazine-d11 in quantitative analysis.
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Experimental Protocol for Analyte Quantification using an Internal Standard

Objective: To quantify the concentration of a drug containing the N-methylpiperazine moiety in
a plasma sample.

Materials:

Plasma samples containing the analyte of interest.

N-Methylpiperazine-d11 (internal standard) stock solution of a known concentration.

Acetonitrile (protein precipitation agent).

LC-MS/MS system.
Procedure:
e Sample Preparation:

o To a 100 pL aliquot of plasma, add a known amount of N-Methylpiperazine-d11 internal
standard solution.

o Add 300 pL of cold acetonitrile to precipitate plasma proteins.
o Vortex the sample for 1 minute.
o Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
o Transfer the supernatant to a clean vial for analysis.
e LC-MS/MS Analysis:
o Inject an aliquot of the prepared sample onto the LC-MS/MS system.

o Separate the analyte and the internal standard using a suitable C18 column with a
gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with
0.1% formic acid).

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b12399036?utm_src=pdf-body
https://www.benchchem.com/product/b12399036?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Detect the analyte and N-Methylpiperazine-d11 using a triple quadrupole mass
spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-
to-product ion transitions for both the analyte and the internal standard should be
monitored.

o Data Analysis:

o

Integrate the peak areas for both the analyte and the internal standard.

o Calculate the ratio of the peak area of the analyte to the peak area of the internal
standard.

o Construct a calibration curve by analyzing a series of calibration standards with known
concentrations of the analyte and a fixed concentration of the internal standard.

o Determine the concentration of the analyte in the plasma samples by interpolating their
peak area ratios on the calibration curve.

Conclusion

N-Methylpiperazine-d11 is a critical tool for researchers in the pharmaceutical industry. Its
stable isotopic label allows for its use as a reliable internal standard in bioanalytical methods,
facilitating accurate and precise quantification of N-methylpiperazine-containing drugs and their
metabolites. The information provided in this guide serves as a comprehensive resource for
understanding the properties and applications of this important research chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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